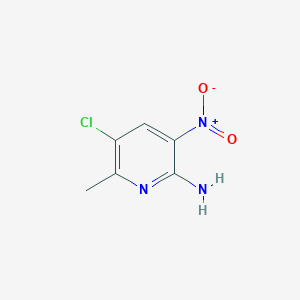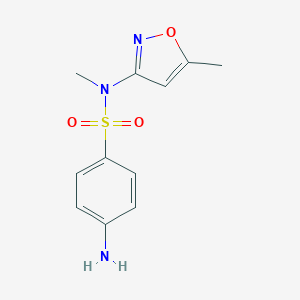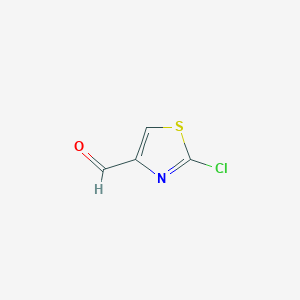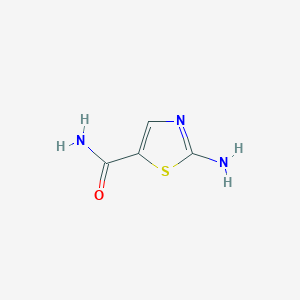
5-氯-6-甲基-3-硝基吡啶-2-胺
概述
描述
5-Chloro-6-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6ClN3O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 6th position, and a nitro group at the 3rd position. This compound is used in various scientific research applications due to its unique chemical properties .
科学研究应用
5-Chloro-6-methyl-3-nitropyridin-2-amine is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of agrochemicals, pharmaceuticals, and dyes.
生化分析
Biochemical Properties
It is known that the compound is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .
Molecular Mechanism
It is known that nitropyridines can undergo a [1,5] sigmatropic shift, which is not an electrophilic aromatic substitution . This could potentially influence its interactions with biomolecules.
Temporal Effects in Laboratory Settings
The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-3-nitropyridin-2-amine typically involves the nitration of 6-chloro-3-methylpyridine followed by amination. The nitration process can be carried out using nitric acid and sulfuric acid as reagents under controlled temperature conditions. The resulting nitro compound is then subjected to amination using ammonia or an amine under suitable conditions .
Industrial Production Methods
Industrial production of 5-Chloro-6-methyl-3-nitropyridin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
5-Chloro-6-methyl-3-nitropyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium hydroxide (NaOH), ethanol (EtOH).
Major Products Formed
Oxidation: 5-Amino-6-methyl-3-nitropyridin-2-amine.
Reduction: 5-Chloro-6-methyl-3-nitropyridin-2-oxide.
Substitution: Various substituted pyridines depending on the nucleophile used.
作用机制
The mechanism of action of 5-Chloro-6-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom and methyl group contribute to the compound’s stability and reactivity, influencing its interaction with enzymes and receptors .
相似化合物的比较
Similar Compounds
- 6-Chloro-5-methyl-3-nitropyridin-2-amine
- 5-Chloro-6-methyl-3-nitropyridin-2-oxide
- 5-Amino-6-methyl-3-nitropyridin-2-amine
Uniqueness
5-Chloro-6-methyl-3-nitropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of chemical reactivity .
属性
IUPAC Name |
5-chloro-6-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXAFHSNZJIEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482444 | |
| Record name | 5-Chloro-6-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56960-82-8 | |
| Record name | 5-Chloro-6-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B112712.png)








![Ethanol, 2-[(3-aminophenyl)sulfonyl]-](/img/structure/B112728.png)




